molecular formula C28H29N4O3- B13761012 2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate

2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate

Cat. No.: B13761012
M. Wt: 469.6 g/mol
InChI Key: UGIXIJILZCIJIF-UHFFFAOYSA-M
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Description

2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of dimethylaminodiazenyl, fluorenyl, and anilino groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of specialized equipment and reagents to maintain the desired reaction environment.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols.

Scientific Research Applications

2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C28H29N4O3-

Molecular Weight

469.6 g/mol

IUPAC Name

2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate

InChI

InChI=1S/C28H30N4O3/c1-5-28(2,27(34)35)32(20-16-14-19(15-17-20)29-30-31(3)4)26(33)18-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25/h6-17,25H,5,18H2,1-4H3,(H,34,35)/p-1

InChI Key

UGIXIJILZCIJIF-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C(=O)[O-])N(C1=CC=C(C=C1)N=NN(C)C)C(=O)CC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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